molecular formula C15H18N2OS B12228177 [1-(4-Phenyl-1,3-thiazol-2-yl)piperidin-3-yl]methanol

[1-(4-Phenyl-1,3-thiazol-2-yl)piperidin-3-yl]methanol

Cat. No.: B12228177
M. Wt: 274.4 g/mol
InChI Key: DQLPODFVDVQUOA-UHFFFAOYSA-N
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Description

[1-(4-Phenyl-1,3-thiazol-2-yl)piperidin-3-yl]methanol is a complex organic compound that features a thiazole ring, a piperidine ring, and a phenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Phenyl-1,3-thiazol-2-yl)piperidin-3-yl]methanol typically involves multi-step organic reactions. One common method involves the initial formation of the thiazole ring, followed by the introduction of the piperidine ring and the phenyl group. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[1-(4-Phenyl-1,3-thiazol-2-yl)piperidin-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

[1-(4-Phenyl-1,3-thiazol-2-yl)piperidin-3-yl]methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [1-(4-Phenyl-1,3-thiazol-2-yl)piperidin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • [1-(4-Phenyl-1,3-thiazol-2-yl)piperidin-3-yl]ethanol
  • [1-(4-Phenyl-1,3-thiazol-2-yl)piperidin-3-yl]amine
  • [1-(4-Phenyl-1,3-thiazol-2-yl)piperidin-3-yl]ketone

Uniqueness

What sets [1-(4-Phenyl-1,3-thiazol-2-yl)piperidin-3-yl]methanol apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H18N2OS

Molecular Weight

274.4 g/mol

IUPAC Name

[1-(4-phenyl-1,3-thiazol-2-yl)piperidin-3-yl]methanol

InChI

InChI=1S/C15H18N2OS/c18-10-12-5-4-8-17(9-12)15-16-14(11-19-15)13-6-2-1-3-7-13/h1-3,6-7,11-12,18H,4-5,8-10H2

InChI Key

DQLPODFVDVQUOA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC(=CS2)C3=CC=CC=C3)CO

Origin of Product

United States

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